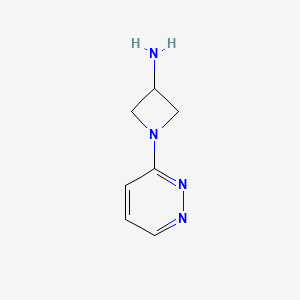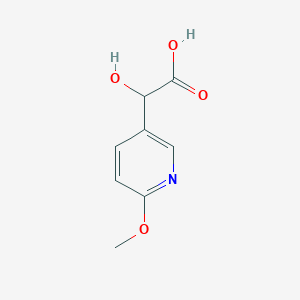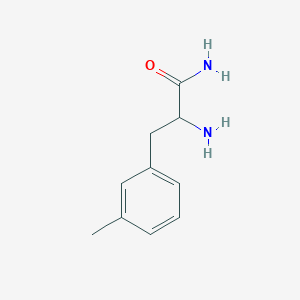
1-(Pyridazin-3-yl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridazin-3-yl)azetidin-3-amine is a compound that features a pyridazine ring fused with an azetidine ring. The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring.
Vorbereitungsmethoden
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridazine derivatives with azetidine intermediates under specific conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines under neutral conditions . Industrial production methods may involve the use of scalable and efficient catalytic processes to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-(Pyridazin-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridazin-3-yl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This compound may also interact with other biological targets, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridazin-3-yl)azetidin-3-amine can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share the pyridazine ring but differ in their functional groups and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with beneficial properties in biochemical reactions.
Pyridazin-3(2H)-ones: These compounds are known for their diverse pharmacological activities and easy functionalization.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-pyridazin-3-ylazetidin-3-amine |
InChI |
InChI=1S/C7H10N4/c8-6-4-11(5-6)7-2-1-3-9-10-7/h1-3,6H,4-5,8H2 |
InChI-Schlüssel |
VLEJJXPMZMGWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NN=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)




![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)

![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
